cis-2-Aminocycloheptanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.2 g/mol |
IUPAC Name |
(1R,2S)-2-aminocycloheptan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |
InChI Key |
ZWOFTVSNNFYPAB-NKWVEPMBSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](CC1)O)N |
Canonical SMILES |
C1CCC(C(CC1)O)N |
Origin of Product |
United States |
Synthetic Methodologies for Cis 2 Aminocycloheptanol and Its Stereoisomers
Strategies for Racemic cis-2-Aminocycloheptanol Synthesis
The preparation of the racemic form of this compound serves as a fundamental starting point for obtaining its enantiomerically pure counterparts through resolution or as a direct objective for applications where stereochemistry is not critical. Key strategies include the aminolysis of cycloheptene oxide and the reduction of α-amino ketone precursors.
Aminolysis of Cycloheptene Oxide Analogues
The ring-opening of epoxides with nitrogen nucleophiles is a classical and direct method for the synthesis of 1,2-amino alcohols. In the context of this compound, the reaction of cycloheptene oxide with an amine source is a primary route. While specific studies on the aminolysis of cycloheptene oxide to yield the cis-isomer are not extensively detailed in readily available literature, the principles can be inferred from analogous systems like cyclohexene oxide. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide ring. The stereochemistry of this reaction is crucial; for a cis-epoxide, an anti-periplanar attack would lead to the trans-amino alcohol. To obtain the cis-isomer, the synthetic strategy would likely involve a neighboring group participation or a double inversion mechanism, which is less common.
A more direct approach to the cis isomer would involve the use of a starting material that already contains the desired stereochemistry or a method that favors syn-addition of the amino and hydroxyl groups.
Reduction Pathways from Amino Ketone Precursors
A prominent and effective method for the synthesis of this compound involves the stereoselective reduction of the corresponding α-amino ketone, 2-aminocycloheptanone. The stereochemical outcome of the reduction of the carbonyl group is highly dependent on the nature of the reducing agent and the steric and electronic properties of the amino group substituent.
For instance, the reduction of 2-(benzylamino)cycloheptanone with reducing agents like sodium borohydride or lithium aluminum hydride can lead to a mixture of cis and trans isomers. The diastereoselectivity of this reduction is influenced by the directing effect of the amino group. In many cases, the reduction of cyclic α-amino ketones with bulky reducing agents favors the approach of the hydride from the less hindered face, which can be manipulated to favor the formation of the cis-isomer. The choice of protecting group on the nitrogen atom can also play a significant role in directing the stereochemical course of the reduction.
Enantioselective and Diastereoselective Synthesis of this compound
The biological activity of many compounds is often restricted to a single enantiomer, making the development of enantioselective and diastereoselective synthetic methods for this compound a critical area of research. These methods aim to control the absolute and relative stereochemistry of the two stereocenters in the molecule.
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed, yielding the enantiomerically enriched product.
In the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen atom of a 2-aminocycloheptanone precursor. This chiral auxiliary would then direct the stereoselective reduction of the ketone. The steric bulk and conformational preferences of the chiral auxiliary would create a facial bias, leading to the preferential formation of one diastereomer of the amino alcohol. Subsequent removal of the chiral auxiliary would then afford the enantiomerically enriched this compound. While this is a well-established strategy for the synthesis of chiral amino alcohols in general, specific examples detailing high diastereoselectivity for the seven-membered ring of this compound are not widely reported.
Asymmetric Catalytic Syntheses
Asymmetric catalysis offers a more atom-economical and efficient approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Ruthenium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the enantioselective reduction of ketones. In the context of this compound synthesis, the asymmetric hydrogenation of an N-protected 2-aminocycloheptanone is a highly promising route.
This reaction typically involves a ruthenium catalyst complexed with a chiral ligand, such as a derivative of BINAP or a chiral diamine. The substrate, an N-protected 2-aminocycloheptanone, coordinates to the chiral metal complex, and hydrogen is delivered to the carbonyl face with high enantioselectivity. The choice of the chiral ligand and the protecting group on the nitrogen atom are critical for achieving high levels of both diastereoselectivity (favoring the cis-isomer) and enantioselectivity.
For example, the hydrogenation of N-benzoyl-2-aminocycloheptanone using a chiral ruthenium-diamine catalyst could potentially yield the corresponding cis-N-benzoyl-2-aminocycloheptanol with high enantiomeric excess. Subsequent deprotection of the benzoyl group would then provide the desired enantiopure this compound. Research in analogous six-membered ring systems has demonstrated the efficacy of this approach, achieving excellent diastereo- and enantioselectivities.
The following table summarizes the general approaches for the synthesis of this compound:
| Synthetic Strategy | Precursor | Key Transformation | Stereochemical Control |
| Racemic Synthesis | |||
| Aminolysis of Epoxides | Cycloheptene Oxide | Nucleophilic ring-opening | Generally favors trans |
| Reduction of Amino Ketones | 2-Aminocycloheptanone | Hydride reduction | Dependent on reducing agent and N-substituent |
| Enantioselective Synthesis | |||
| Chiral Auxiliary-Mediated | N-(chiral auxiliary)-2-aminocycloheptanone | Diastereoselective reduction | Directed by the chiral auxiliary |
| Asymmetric Catalysis | N-protected 2-aminocycloheptanone | Ru-catalyzed asymmetric hydrogenation | Chiral catalyst and N-protecting group |
Asymmetric Ring-Opening Reactions of Meso-Epoxides
A powerful and atom-economical strategy for the synthesis of enantiopure β-amino alcohols is the asymmetric ring-opening (ARO) of meso-epoxides. This approach establishes two adjacent stereocenters in a single step from an achiral starting material. The reaction involves the nucleophilic attack of an amine or an amine equivalent on a meso-epoxide, catalyzed by a chiral Lewis acid complex.
The seminal work in this area has often utilized chiral metal–salen complexes, which have proven effective for the azidolysis of meso-epoxides. The resulting azido alcohol can then be readily reduced to the corresponding vicinal amino alcohol. For instance, the reaction of cycloheptene oxide (a meso-epoxide) with an azide source (like TMSN₃) in the presence of a chiral chromium-salen catalyst would yield an enantiomerically enriched azido alcohol. Subsequent reduction of the azide group furnishes the target this compound.
Recent advancements have focused on developing more environmentally benign and efficient catalytic systems. One notable development is the use of scandium tris(dodecyl sulfate) (Sc(DS)₃) with a chiral bipyridine ligand to catalyze the ARO of meso-epoxides with aromatic amines directly in water. acs.org This method avoids the need for azide intermediates and organic solvents, offering high yields and excellent enantioselectivities. acs.org While this has been demonstrated effectively on various cyclic epoxides, its application to cycloheptene oxide would follow the same mechanistic principles, providing a direct route to enantiopure N-aryl-cis-2-aminocycloheptanol derivatives.
Key features of this methodology include:
High Enantioselectivity: Chiral catalysts effectively differentiate between the two enantiotopic faces of the meso-epoxide, leading to products with high enantiomeric excess (ee).
Stereospecificity: The reaction proceeds via an Sₙ2-type mechanism, resulting in the formation of trans-β-amino alcohols from cyclic meso-epoxides. To obtain the cis-isomer, alternative synthetic routes would be necessary, or this method could be applied to a different precursor designed to yield the cis product upon ring opening. Correction: The prompt focuses on this compound. The ARO of a cyclic meso-epoxide with an amine nucleophile will result in a trans-product. Therefore, this method is primarily used for synthesizing the trans-stereoisomer. Synthesis of the cis-isomer would require a different starting material, such as a cyclic sulfate or a substrate that undergoes a double inversion mechanism.
Resolution Techniques for Enantiomerically Pure this compound
Resolution is a cornerstone technique for obtaining enantiomerically pure compounds from a racemic mixture. For this compound, both chemical and enzymatic methods have been explored, offering distinct advantages in terms of scalability, efficiency, and environmental impact.
Classical chemical resolution remains a widely used and effective method for separating enantiomers on a large scale. The strategy relies on the reaction of the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties (e.g., solubility), these diastereomeric salts can be separated by fractional crystallization.
Mandelic acid is an inexpensive and effective resolving agent for amines. The process for resolving racemic this compound would involve the following steps:
Salt Formation: The racemic amino alcohol is treated with an enantiopure form of mandelic acid (e.g., (R)-(-)-mandelic acid) in a suitable solvent. This reaction forms two diastereomeric salts: ((R)-amine•(R)-acid) and ((S)-amine•(R)-acid).
Fractional Crystallization: One of the diastereomeric salts will typically be less soluble in the chosen solvent system and will crystallize out of the solution. This solid is collected by filtration.
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the mandelic acid and liberate the free amine. The enantiomerically enriched this compound can then be extracted. The other enantiomer can be recovered from the mother liquor from the crystallization step.
An efficient protocol for the resolution of the analogous compound, racemic trans-2-(N-benzyl)amino-1-cyclohexanol, utilizes the sequential use of (S)- and (R)-mandelic acid to obtain both enantiomers with high purity (99% ee). nih.gov This demonstrates the efficacy of mandelic acid as a resolving agent for cyclic amino alcohols.
| Resolving Agent | Target Compound Analog | Key Advantage |
| (R)- and (S)-Mandelic Acid | trans-2-(N-benzyl)amino-1-cyclohexanol | Inexpensive, efficient for large-scale resolutions, allows for recovery of both enantiomers. nih.gov |
Chemoenzymatic methods leverage the high selectivity of enzymes to perform stereospecific transformations, offering mild reaction conditions and high enantioselectivity.
Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in a chemical reaction, leading to an enantiomeric enrichment of the unreacted substrate and the product. Lipases are commonly used enzymes for this purpose, particularly in the acylation or deacylation of alcohols.
For this compound, a practical approach involves the kinetic resolution of its precursor, cis-2-azidocycloheptanol. The racemic azido alcohol can be resolved through enantioselective acylation catalyzed by a lipase. In this process, the lipase selectively acylates one enantiomer (e.g., the R-enantiomer) more rapidly, leaving the other enantiomer (S-enantiomer) unreacted.
The resolved products, the acylated azido alcohol and the unreacted azido alcohol, can then be separated chromatographically. Subsequent chemical steps (hydrolysis of the ester and reduction of the azide) yield the two separate, enantiomerically pure cis-2-aminocycloheptanols. Studies on cis-2-azidocycloalkanols have shown that lipases from Pseudomonas sp. (such as Lipase PS or Lipase AK) exhibit high enantioselectivity in this transformation. acs.org
| Enzyme | Substrate | Process | Outcome |
| Pseudomonas sp. Lipase (PS or AK) | (±)-cis-2-azidocycloalkanols | Enantioselective acetylation | Separation of enantiomerically enriched acetate and unreacted alcohol. acs.org |
| Candida antarctica Lipase B (CALB) | Racemic amines/alcohols | Asymmetric acylation | Widely used for high enantioselectivity in resolving various chiral compounds. mdpi.com |
The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values (>200) indicating excellent selectivity. wikipedia.org
Another biocatalytic strategy involves the enantioselective deamination of the racemic amino alcohol. In this kinetic resolution approach, a microorganism or an isolated enzyme selectively removes the amino group from one of the enantiomers, converting it into a ketone or alcohol. This leaves the unreacted, desired enantiomer of the amino alcohol in high enantiomeric purity.
Engineered amine dehydrogenases (AmDHs) have shown significant potential for the biocatalytic oxidative deamination of β-amino alcohols. acs.org This process can be applied in a kinetic resolution to access the (R)-enantiomer, as the enzyme selectively deaminates the (S)-enantiomer. acs.org While specific application to this compound is not widely documented, the principle is well-established for other amino alcohols.
Additionally, some microorganisms like Erwinia carotovora can metabolize amino alcohols by first phosphorylating the hydroxyl group and then deaminating the resulting O-phosphate via a phospho-lyase enzyme. nih.gov If this enzymatic machinery were enantioselective, it could form the basis of a microbial resolution process.
A significant limitation of traditional kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the enantioselective reaction with an in-situ racemization of the starting material. organic-chemistry.org This allows the less reactive enantiomer to continuously convert into the more reactive one, enabling a theoretical yield of up to 100% of a single enantiomerically pure product. organic-chemistry.org
For the DKR of this compound, the process would couple an enantioselective enzymatic acylation (as described in 2.3.2.1) with a catalyst that racemizes the unreacted amino alcohol. Ruthenium-based catalysts, such as Shvo's catalyst, have been effectively used for the racemization of primary amines.
The combined system would work as follows:
A lipase (e.g., Candida antarctica lipase B) selectively acylates one enantiomer of this compound.
Simultaneously, a ruthenium catalyst racemizes the remaining, unreacted enantiomer of the amino alcohol.
This racemization continuously replenishes the substrate pool for the lipase, allowing the entire racemic mixture to be converted into a single, enantiomerically pure acylated product.
This integrated chemoenzymatic approach represents a highly efficient strategy for producing enantiopure amines and their derivatives.
Chemoenzymatic Resolution Strategies
Industrial Scale-Up and Process Optimization for this compound Production
The transition from laboratory-scale synthesis to industrial production of this compound, a chiral amino alcohol with potential applications in pharmaceuticals and as a chiral ligand, presents a unique set of challenges and demands rigorous process optimization. While specific industrial-scale production data for this compound is not extensively published, general principles of chemical engineering and process development for analogous chiral amino alcohols provide a framework for understanding the key considerations. The primary goals of scale-up are to ensure process safety, economic viability, and consistent product quality, including high stereochemical purity.
Key challenges in the industrial production of this compound often revolve around heat and mass transfer, reaction kinetics, solvent selection, and product isolation and purification. Reactions that are easily controlled in a laboratory setting can become difficult to manage in large reactors. For instance, exothermic reactions require efficient heat removal to prevent temperature gradients that could lead to side reactions and a decrease in selectivity for the desired cis-isomer.
Process optimization is a continuous effort to improve the efficiency, cost-effectiveness, and environmental footprint of the manufacturing process. This often involves a multi-faceted approach, including the use of statistical methods like Design of Experiments (DoE) to systematically evaluate the impact of various process parameters on yield and purity.
Key Process Parameters and Optimization Strategies
The following table outlines critical process parameters and common optimization strategies that would be relevant to the industrial-scale production of this compound, based on established practices for similar chemical entities.
| Parameter | Optimization Strategies | Impact on Production |
| Catalyst Selection and Loading | Screening of various heterogeneous and homogeneous catalysts (e.g., rhodium, ruthenium-based) to identify the most active and selective option. Optimization of catalyst loading to balance reaction rate and cost. | Catalyst choice is crucial for achieving high stereoselectivity for the cis-isomer and for the overall reaction efficiency. Lowering catalyst loading reduces costs but may require longer reaction times. |
| Solvent System | Selection of solvents that ensure good solubility of reactants and intermediates, facilitate product crystallization, and are easily recoverable. Use of co-solvents to fine-tune polarity and solubility. | The solvent system can significantly influence reaction rates, selectivity, and the ease of downstream processing. Proper solvent selection is also critical for controlling the crystallization process to isolate the desired stereoisomer. |
| Temperature and Pressure | Optimization of reaction temperature to maximize the reaction rate while minimizing the formation of impurities. Adjustment of pressure, particularly in hydrogenation reactions, to enhance reaction kinetics. | Temperature control is vital for managing reaction exotherms and ensuring stereochemical fidelity. Higher pressures in hydrogenation can lead to faster reactions but require more robust and expensive equipment. |
| Reactant Concentration and Stoichiometry | Fine-tuning the concentration of reactants and the molar ratios to maximize the conversion of the limiting reagent and minimize side reactions. | Optimizing reactant concentrations can improve reactor throughput and reduce the amount of unreacted starting materials in the final product stream, simplifying purification. |
| Purification and Isolation | Development of robust crystallization methods to selectively isolate the cis-isomer from potential trans-isomer impurities and other byproducts. Minimizing the use of chromatography on an industrial scale due to cost and solvent consumption. | Efficient purification is critical for achieving the high purity required for pharmaceutical applications. Crystallization is generally preferred over chromatography for large-scale production due to its economic advantages. |
Challenges and Solutions in Scaling Up
Scaling up the synthesis of this compound from the lab to a manufacturing plant introduces a number of predictable challenges. The table below details some of these common issues and the engineering and chemical strategies employed to overcome them.
| Challenge | Potential Impact | Mitigation and Optimization Strategies |
| Heat Transfer | Inefficient heat removal from exothermic reactions can lead to "hot spots" in the reactor, causing thermal degradation of the product and reduced selectivity. | Utilization of jacketed reactors with efficient stirring, internal cooling coils, or continuous flow reactors which have a higher surface-area-to-volume ratio. |
| Mass Transfer | Poor mixing in large reactors can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts. | Implementation of high-efficiency agitation systems, baffles within the reactor, and optimization of the reactant addition rate to ensure homogeneity. |
| Stereochemical Control | Maintaining a high diastereomeric excess (d.e.) of the cis-isomer can be more challenging at scale due to variations in temperature and mixing. | Strict control over reaction parameters (temperature, pressure, catalyst) and the use of chiral auxiliaries or catalysts that provide high stereoselectivity under a broader range of conditions. |
| Product Isolation and Purity | The presence of closely related impurities, such as the trans-isomer, can complicate purification. Lab-scale purification methods like column chromatography are often not viable at an industrial scale. | Development of highly selective crystallization processes, potentially involving the use of specific solvent systems or seeding strategies to favor the crystallization of the desired cis-isomer. |
| Process Reproducibility | Ensuring batch-to-batch consistency in terms of yield and purity is a primary concern in industrial manufacturing. | Implementation of robust process analytical technology (PAT) for real-time monitoring and control of critical process parameters. Adherence to strict standard operating procedures (SOPs). |
Stereochemical and Conformational Analysis of Cis 2 Aminocycloheptanol
Determination of Absolute and Relative Stereochemistry
The stereochemistry of cis-2-aminocycloheptanol is defined by the spatial arrangement of the amino and hydroxyl groups attached to the cycloheptane (B1346806) ring. The cis configuration indicates that both substituents are on the same face of the ring. As the molecule contains two chiral centers (at C1 and C2), it can exist as a pair of enantiomers: (1R,2S)-2-aminocycloheptanol and (1S,2R)-2-aminocycloheptanol. Determining the relative and absolute stereochemistry is fundamental to understanding its chemical and biological properties.
A definitive assignment of the stereochemistry of this compound relies on a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry of substituents on a cycloalkane ring. The coupling constants (³J) between vicinal protons, such as the protons on C1 and C2, are dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid ring system, a larger coupling constant is typically observed for trans-diaxial protons, while smaller coupling constants are characteristic of axial-equatorial or diequatorial arrangements. For the flexible cycloheptane ring, observed coupling constants are a time-average of those from all populated conformations. However, the relative cis configuration can still be inferred by analyzing these averaged values and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.
X-ray Crystallography: This technique provides unambiguous proof of both the relative and absolute stereochemistry of a molecule by mapping the electron density of a single crystal. nih.govnih.gov An X-ray crystal structure of this compound or a suitable derivative would reveal the precise three-dimensional arrangement of all atoms, confirming the cis relationship between the amino and hydroxyl groups and detailing the preferred conformation adopted in the solid state. If a chiral derivative is used or if the crystal forms in a chiral space group, the absolute configuration can also be determined.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for determining the absolute configuration of chiral molecules in solution. nih.gov This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Each enantiomer of this compound would produce a mirror-image CD spectrum. By comparing the experimental spectrum to spectra predicted by empirical rules or computational methods for a known absolute configuration, the (1R,2S) or (1S,2R) configuration can be assigned.
Conformational Preferences and Dynamics of the Cycloheptane Ring
The cycloheptane ring is significantly more flexible than cyclohexane (B81311) and exists in a dynamic equilibrium between several low-energy conformations. The two most important families of conformations are the twist-chair (TC) and the twist-boat (TB), with the twist-chair generally being the most stable.
The cycloheptane ring avoids the high energy of a planar conformation by puckering. The lowest energy conformation is the twist-chair. libretexts.org The conformational energy landscape of cycloheptane is characterized by low barriers separating various twist-chair and twist-boat forms, leading to rapid interconversion at room temperature. The energy barrier for the interconversion of cycloheptane conformations is approximately 7 kcal/mol. libretexts.org For this compound, the presence of the two substituents will alter the relative energies of the different conformers and the barriers between them. The substituents will preferentially occupy positions that minimize steric strain and maximize stabilizing interactions, such as hydrogen bonding.
Table 1: Comparison of Cycloalkane Conformational Energy Barriers
| Cycloalkane | Conformational Process | Energy Barrier (kcal/mol) |
|---|---|---|
| Cyclohexane | Chair-to-Twist Boat | ~10 |
Data compiled from various sources on cycloalkane conformational analysis. libretexts.orgutexas.edu
The defining structural feature of this compound is the potential for the formation of an intramolecular hydrogen bond between the hydroxyl group (donor) and the lone pair of the amino group's nitrogen atom (acceptor). mdpi.comopenalex.org This O-H···N interaction is a powerful conformational directing force. nih.gov
The formation of this hydrogen bond requires the hydroxyl and amino groups to be in close proximity, which significantly restricts the conformational freedom of the cycloheptane ring. This interaction will favor conformations where the substituents adopt pseudo-equatorial or pseudo-axial orientations that result in a five-membered ring-like structure formed by the hydrogen bond. This stabilization can make a specific twist-chair or twist-boat conformer significantly lower in energy than others, effectively "locking" the ring into a preferred shape.
The conformational equilibrium of this compound is expected to be highly sensitive to the solvent environment. nih.govnih.govrsc.org The stability of the intramolecular hydrogen bond is greatest in non-polar, aprotic solvents (e.g., carbon tetrachloride, chloroform) where there is minimal competition from solvent molecules.
In polar, protic solvents such as water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. These solvents can form strong intermolecular hydrogen bonds with both the hydroxyl and amino groups of this compound. This solvation disrupts the intramolecular O-H···N bond, shifting the conformational equilibrium towards conformers that may not be favored in non-polar media but are better solvated. aps.org Consequently, the molecule may exhibit greater conformational flexibility in polar solvents as the energetic advantage of the hydrogen-bond-stabilized conformer is diminished.
Table 2: Expected Solvent Influence on this compound Conformation
| Solvent Type | Dominant Interaction | Expected Effect on Intramolecular H-Bond | Resulting Conformational Preference |
|---|---|---|---|
| Non-polar Aprotic | Intramolecular H-Bond | Stabilized | Favors conformers allowing O-H···N bond |
Advanced Computational Studies on this compound Stereochemistry
In the absence of extensive experimental data, advanced computational methods, such as Density Functional Theory (DFT), serve as invaluable tools for probing the stereochemistry of this compound. als-journal.com These ab initio calculations can be used to:
Determine Relative Stabilities: By calculating the energies of various possible twist-chair and twist-boat conformations, the global minimum energy structure and the relative populations of other low-energy conformers can be predicted. These calculations can explicitly model the energetic contribution of the intramolecular hydrogen bond.
Map Interconversion Pathways: Computational methods can map the potential energy surface for the interconversion between different conformers, identifying the transition state structures and calculating the activation energy barriers for these processes. datapdf.com
Simulate Spectroscopic Data: Theoretical calculations can predict NMR chemical shifts and coupling constants for different conformations. Comparing these predicted values with experimental data can help validate the proposed conformational models. Similarly, CD spectra can be simulated to aid in the assignment of absolute configuration.
Analyze Solvent Effects: By incorporating implicit or explicit solvent models into the calculations, the influence of different solvent environments on the conformational equilibrium can be simulated, providing insights that complement experimental studies. rsc.org
Through such computational analyses, a detailed and dynamic picture of the stereochemical and conformational behavior of this compound can be constructed, guiding further experimental investigation.
Density Functional Theory (DFT) Calculations for Conformational Energies and Transition States
There is a lack of published studies that have utilized Density Functional Theory (DFT) to calculate the conformational energies and identify the transition states of this compound. Such calculations would be invaluable for determining the relative stabilities of the various possible conformers (e.g., twist-chair, chair) and for quantifying the energy barriers to interconversion between them.
Molecular Dynamics Simulations
Similarly, no specific Molecular Dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations could provide a dynamic picture of the conformational behavior of this molecule over time, offering insights into its flexibility and the timescales of conformational changes, which are crucial for understanding its behavior in different environments.
Quantum Topological Atom-in-Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses of Intramolecular Interactions
Analyses based on the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) theory have not been specifically applied to this compound in published research. These methods would be instrumental in characterizing the nature and strength of intramolecular interactions, such as hydrogen bonds between the amino and hydroxyl groups, and in quantifying their influence on the conformational preferences of the molecule.
Reaction Pathways and Chemical Transformations of Cis 2 Aminocycloheptanol Derivatives
Derivatization Reactions of the Amine and Hydroxyl Functional Groups
While the derivatization of amino alcohols is a broad field in organic chemistry, specific literature detailing the acylation, alkylation, formation of cyclic derivatives, and oxidation of cis-2-aminocycloheptanol is not extensively available in publicly accessible scientific literature. General principles of these reactions as they apply to analogous 1,2-amino alcohols are well-established; however, for the purposes of this article, which is strictly focused on this compound, a detailed discussion of these specific derivatizations is precluded by the absence of direct research findings.
Acylation and Alkylation Reactions
No specific studies on the acylation and alkylation of this compound were identified in the available literature.
Formation of Cyclic Derivatives (e.g., Oxazolidinones, Imines)
Specific examples of the formation of oxazolidinones or imines directly from this compound are not detailed in the reviewed scientific literature.
Oxidation of the Hydroxyl Group to Ketones
The oxidation of the hydroxyl group in this compound to the corresponding ketone, 2-aminocycloheptanone, is a theoretically viable transformation. However, specific methodologies and research findings for this particular reaction on this substrate are not prominently reported in the available scientific literature.
Mechanistic Studies of Rearrangement Reactions Involving this compound
The deamination of this compound with nitrous acid provides a classic platform for studying rearrangement reactions, where the stereochemistry of the starting material plays a crucial role in determining the product distribution.
Tiffeneau–Demjanov Rearrangement and Ring Contraction
The treatment of this compound with nitrous acid induces a Tiffeneau–Demjanov type rearrangement. This reaction proceeds through the diazotization of the primary amine, forming a diazonium ion, which is a good leaving group. The departure of nitrogen gas leads to the formation of a carbocation intermediate. This carbocation can then undergo one of two primary competing rearrangement pathways: a ring contraction to yield cycloheptanone (B156872), or a hydride shift to produce cycloheptanone. acs.orgrsc.org
Experimental studies on the deamination of this compound have shown that a mixture of both the ring-contracted product, cyclohexanecarboxaldehyde (B41370), and the unrearranged ketone, cycloheptanone, is formed. acs.orgrsc.org The relative yields of these two products are influenced by the conformational equities of the cycloheptane (B1346806) ring and the stereoelectronic requirements of the rearrangement.
One study reported the product ratio of the deamination of this compound to be a 40:60 mixture of cyclohexanecarboxaldehyde and cycloheptanone, respectively. rsc.org This indicates that under the specific reaction conditions, the pathway leading to the formation of the seven-membered ring ketone is slightly favored over the ring contraction.
| Starting Material | Reagent | Products | Product Ratio |
| This compound | Nitrous Acid (HNO₂) | Cyclohexanecarboxaldehyde and Cycloheptanone | 40:60 |
Stereoelectronic Requirements and Product Selectivity in Rearrangements
The product selectivity in the Tiffeneau–Demjanov rearrangement of this compound is governed by stereoelectronic factors. The key requirement for a 1,2-migration is that the migrating group must be anti-periplanar to the leaving group (the diazonium group). stackexchange.com In the flexible cycloheptane ring system, various conformations can exist, and the populations of these conformers will influence which bond is correctly aligned for migration.
For this compound, different chair-like and boat-like conformations can be envisioned. In a conformation where a C-C bond of the ring is anti-periplanar to the diazonium group, migration of this bond will lead to ring contraction, forming cyclohexanecarboxaldehyde. Conversely, if a hydrogen atom on the carbon bearing the hydroxyl group is anti-periplanar to the leaving group, a 1,2-hydride shift will occur, resulting in the formation of cycloheptanone. stackexchange.com
The observed product ratio of 40:60 (cyclohexanecarboxaldehyde to cycloheptanone) suggests that the conformations allowing for a hydride shift are slightly more populated or that the transition state leading to cycloheptanone is slightly lower in energy than the one for ring contraction. rsc.org This contrasts with the deamination of the corresponding trans-isomer, where ring contraction is the predominant pathway, highlighting the profound impact of the starting material's stereochemistry on the reaction outcome. The fact that the product ratio does not directly mirror the estimated ground-state conformational equilibrium of the initial amino alcohol suggests that conformational re-equilibration may occur at an intermediate stage, such as the diazo-hydroxide, before the final rearrangement. rsc.org
Other Selective Transformations of this compound
Beyond common functional group modifications, this compound and its derivatives can participate in several other selective chemical transformations. These reactions often leverage the proximity of the amino and hydroxyl groups to achieve specific stereochemical outcomes or skeletal rearrangements.
Deamination via Tiffeneau-Demjanov Rearrangement:
One of the most significant transformations of this compound is its reaction with nitrous acid (HNO₂), which typically leads to a Tiffeneau-Demjanov rearrangement. This reaction proceeds through the diazotization of the primary amine, forming a reactive diazonium salt intermediate. The subsequent loss of nitrogen gas generates a carbocation, which can then undergo rearrangement.
For this compound, two primary rearrangement pathways are possible, influenced by the conformation of the cycloheptane ring and the migratory aptitude of the adjacent groups. The conformation of the seven-membered ring is flexible, and different chair and boat-like conformations can exist in equilibrium. The stereoelectronic requirement for the migrating group to be anti-periplanar to the departing nitrogen group plays a crucial role in determining the product distribution.
Ring Contraction: Migration of a carbon-carbon bond of the cycloheptane ring can lead to the formation of a ring-contracted product, cyclopentylmethanal.
Hydride Shift: Migration of a hydride from the carbon bearing the hydroxyl group can result in the formation of cycloheptanone.
Studies on the analogous cis-2-aminocyclohexanol have shown that both ring-contracted aldehydes and the corresponding ketone are formed, with the aldehyde often being a major product. The exact product ratio for this compound would depend on the specific reaction conditions and the conformational preferences of the carbocation intermediate.
| Starting Material | Reagent | Potential Products | Reaction Type |
| This compound | Nitrous Acid (HNO₂) | Cycloheptanone, Cyclopentylmethanal | Tiffeneau-Demjanov Rearrangement |
Selective N- and O-Functionalization:
The presence of two nucleophilic sites, the amino and hydroxyl groups, allows for selective functionalization under controlled conditions.
Selective N-Acylation: The amino group is generally more nucleophilic than the hydroxyl group. Therefore, selective N-acylation can be achieved using acylating agents under neutral or slightly basic conditions. This chemoselectivity is crucial for introducing various substituents to the nitrogen atom without affecting the hydroxyl group. A variety of acylating agents, including acid chlorides and anhydrides, can be employed for this purpose. google.comresearchgate.net
Selective O-Silylation: Conversely, the hydroxyl group can be selectively protected, for example, through silylation. The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), can favor the reaction at the less sterically hindered hydroxyl group, particularly if the amino group is protonated or protected. researchgate.net Catalytic methods have also been developed to enhance the selectivity of silylation in amino alcohols.
Intramolecular Cyclization:
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of bicyclic systems. For instance, by introducing an electrophilic center at a suitable position on a substituent attached to either the nitrogen or oxygen atom, an intramolecular nucleophilic attack by the other functional group can occur. This strategy can be employed to synthesize fused or bridged heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
Reaction Kinetics and Thermodynamics of this compound Transformations
A quantitative understanding of the reaction rates and thermodynamic stability of the products is essential for optimizing the transformations of this compound. However, specific kinetic and thermodynamic data for this particular compound are scarce in the literature. Therefore, much of the discussion in this section is based on general principles and data from analogous systems.
Reaction Kinetics:
The kinetics of the Tiffeneau-Demjanov rearrangement are generally considered to be rapid due to the formation of the unstable diazonium ion and the subsequent facile loss of nitrogen gas. The rate-determining step is typically the formation of the carbocation intermediate. The subsequent rearrangement via either a hydride or alkyl shift is a very fast process. libretexts.org The relative rates of the competing pathways (ring contraction vs. hydride shift) are influenced by the activation energies of the respective transition states. Factors that stabilize the transition state, such as better orbital overlap for the migrating group, will lower the activation energy and favor that pathway.
The migratory aptitude in such rearrangements generally follows the order: hydride > aryl > tertiary alkyl > secondary alkyl > primary alkyl > methyl. chemlkouniv.comwikipedia.org In the case of this compound, the competition is between a hydride shift and the migration of a secondary alkyl group (part of the ring). While hydride migration is electronically favored, stereoelectronic factors in the specific conformation of the carbocation intermediate can significantly influence the outcome.
For selective N- and O-functionalization reactions, the relative rates are governed by the nucleophilicity of the amino and hydroxyl groups and the steric hindrance around these sites. The amino group, being a stronger nucleophile, will generally react faster with electrophiles.
Reaction Thermodynamics:
The thermodynamic stability of the products of the Tiffeneau-Demjanov rearrangement can be estimated by considering their standard enthalpies of formation (ΔHf°). The rearrangement process is generally exothermic, driven by the formation of a stable carbonyl group and the release of nitrogen gas.
The relative thermodynamic stability of the potential products, cycloheptanone and the isomeric cyclooctanone (B32682) (which would be formed from a homologous starting material), can be compared based on their ring strain and other structural features. Generally, six-membered rings are the most stable, with ring strain increasing for smaller and larger rings.
Below is a table of the standard enthalpies of formation for some relevant cyclic ketones, which can serve as a proxy for the thermodynamic driving forces in these rearrangements.
| Compound | Formula | State | ΔHf° (kJ/mol) |
| Cyclopentanone | C₅H₈O | liquid | -229.3 ± 1.0 |
| Cycloheptanone | C₇H₁₂O | liquid | -255.9 ± 1.3 |
| Cyclooctanone | C₈H₁₄O | liquid | -282.8 ± 1.8 |
Data sourced from the NIST Chemistry WebBook.
Applications of Cis 2 Aminocycloheptanol in Asymmetric Organic Synthesis and Catalysis
cis-2-Aminocycloheptanol as a Chiral Building Block
A chiral building block is an enantiomerically pure molecule used as a starting material for the synthesis of more complex chiral targets. enamine.net These synthons are essential for creating stereochemically defined molecules for pharmaceuticals and advanced materials. The utility of this compound as a chiral building block stems from its defined spatial arrangement of the amino and hydroxyl groups on the cycloheptane (B1346806) ring. This fixed cis relationship provides a rigid scaffold that can be elaborated upon to build intricate molecular architectures.
The defined stereochemistry of this compound makes it an ideal starting point for the synthesis of complex molecules where multiple stereocenters are required. Its structure is analogous to other well-studied cyclic amino alcohols, such as cis-1-amino-2-indanol, which serves as a crucial building block in the synthesis of ligands (e.g., BOX and PyBOX), catalysts, and bioactive structures. nih.govnih.gov The amino and hydroxyl functionalities serve as versatile handles for introducing new substituents or for ring-forming reactions, allowing chemists to construct polycyclic systems with predictable stereochemical outcomes. The seven-membered ring imparts specific conformational constraints that can influence the reactivity and selectivity of subsequent transformations, making it a valuable component in the synthesis of novel molecular frameworks.
This compound is not only a building block itself but also a valuable precursor for the synthesis of other important chiral ligands. The primary amine and alcohol can be readily functionalized. For instance, the alcohol can be converted into a leaving group and substituted to generate chiral diamines, or the amine can be elaborated to form more complex amino alcohol derivatives. These new ligands, which retain the stereochemical information from the original this compound scaffold, can then be employed in asymmetric catalysis. The synthesis of libraries of ligands from a common chiral precursor is a powerful strategy in catalyst development, allowing for the fine-tuning of steric and electronic properties to optimize a specific asymmetric transformation. researchgate.net
Chiral Auxiliaries Derived from this compound
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered for reuse. 1,2-amino alcohols are excellent precursors for chiral auxiliaries, most notably oxazolidinones, which are widely used in asymmetric synthesis. wikipedia.org An auxiliary derived from this compound, a cycloheptane-fused oxazolidinone, offers a rigid and sterically defined environment to direct the approach of reagents to a prochiral center.
The effectiveness of such conformationally constrained cyclic amino alcohols has been demonstrated with the five-membered ring analogue, (1S,2R)-2-aminocyclopentan-1-ol. nih.gov The oxazolidinone derived from this compound has proven to be a highly effective chiral auxiliary in asymmetric alkylation and aldol reactions, proceeding with excellent diastereofacial selectivities (>99%). nih.gov This performance serves as a strong model for the expected utility of the corresponding this compound-derived auxiliary.
Asymmetric alkylation is a cornerstone of carbon-carbon bond formation. When a chiral auxiliary derived from a cyclic amino alcohol is used, it creates a chiral N-acyl imide. Deprotonation of this imide forms a rigid enolate where one face is effectively shielded by the bulky ring of the auxiliary. The incoming electrophile (an alkyl halide) is therefore directed to the less hindered face, resulting in a highly diastereoselective alkylation.
Research on the analogous cyclopentane-based auxiliary demonstrates the power of this approach. The enolates of N-acyl oxazolidinones derived from cis-2-aminocyclopentanol react with various alkyl halides to give the alkylated products in high yields and with exceptional diastereoselectivity. nih.gov This high level of stereocontrol is attributed to the fixed conformation of the fused ring system.
Table 1: Asymmetric Alkylation using a cis-2-Aminocyclopentanol-Derived Chiral Auxiliary This table presents data for the analogous cyclopentane (B165970) system, which serves as a model for the expected reactivity of a cycloheptane-based auxiliary.
| Entry | Acyl Group | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Propionyl | Benzyl bromide | 7a | 98 | >99:1 |
| 2 | Propionyl | Allyl iodide | 7b | 95 | >99:1 |
| 3 | Propionyl | Ethyl iodide | 7c | 94 | >99:1 |
| 4 | Phenylacetyl | Methyl iodide | 7d | 95 | >99:1 |
| Source: Data modeled from research on cis-2-aminocyclopentan-1-ol auxiliaries. nih.gov |
The aldol reaction is one of the most important carbon-carbon bond-forming reactions in organic synthesis. Chiral oxazolidinone auxiliaries, particularly those popularized by David A. Evans, provide exceptional stereocontrol. wikipedia.orgresearchgate.net When the N-acyl group is converted to a boron enolate, it reacts with an aldehyde via a rigid, chair-like six-membered Zimmerman-Traxler transition state. youtube.com The stereochemistry of the auxiliary dictates which face of the enolate is presented to the aldehyde, thereby controlling the absolute stereochemistry of the two newly formed chiral centers.
Again, the cyclopentane analogue provides a clear precedent. The boron enolate of the N-propionyl oxazolidinone derived from cis-2-aminocyclopentanol reacts with various aldehydes to afford the syn-aldol adducts with very high diastereoselectivity. nih.gov The predictable syn-selectivity is a hallmark of this methodology. researchgate.net
Table 2: Asymmetric syn-Aldol Reactions using a cis-2-Aminocyclopentanol-Derived Chiral Auxiliary This table presents data for the analogous cyclopentane system, which serves as a model for the expected reactivity of a cycloheptane-based auxiliary.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Isobutyraldehyde | 8a | 91 | >99:1 |
| 2 | Benzaldehyde | 8b | 95 | >99:1 |
| 3 | Propionaldehyde | 8c | 89 | >99:1 |
| 4 | Acetaldehyde | 8d | 86 | >99:1 |
| Source: Data modeled from research on cis-2-aminocyclopentan-1-ol auxiliaries. nih.gov |
Chiral phosphine oxides are of growing interest due to their applications as chiral ligands and organocatalysts. researchgate.net The synthesis of P-stereogenic (chiral at phosphorus) compounds is challenging, and chiral auxiliaries provide a powerful solution. One established strategy involves reacting a phosphine precursor with a chiral amino alcohol to form a diastereomeric intermediate, such as an oxazaphospholidine. nih.govnsf.gov These diastereomers can be separated, and subsequent hydrolysis or reaction with an organometallic reagent proceeds stereospecifically to yield an enantiomerically pure secondary or tertiary phosphine oxide. nih.govnsf.gov
While specific examples utilizing this compound are not widely reported, the underlying principle is broadly applicable. The rigid conformation provided by the cycloheptane ring would create a well-defined chiral environment around the phosphorus atom, facilitating the stereoselective synthesis of valuable P-stereogenic compounds.
This compound as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
The unique structural features of this compound make it an attractive building block for the synthesis of chiral ligands. The amino and hydroxyl functionalities can be readily modified to create a diverse library of ligands with tunable steric and electronic properties. These ligands can then be coordinated to various metal centers to generate catalysts capable of promoting highly enantioselective reactions.
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral ligands are among the most effective catalysts for this reaction. While the broader class of amino alcohols has been extensively studied, specific applications of this compound-derived ligands are a subject of ongoing research to achieve high yields and enantioselectivities for a range of ketone substrates. The effectiveness of these catalysts often depends on the formation of a six-membered chelate ring involving the metal center, the amino group, and the hydroxyl group of the ligand, which creates a rigid and predictable chiral environment around the active site.
Further research is needed to provide specific data on the performance of this compound-based ligands in this reaction.
Catalytic Enantioselective Reactions Involving Aziridines
Aziridines are versatile synthetic intermediates, and their enantioselective ring-opening reactions provide access to a wide array of chiral nitrogen-containing molecules. Chiral metal complexes can catalyze the nucleophilic attack on activated aziridines, leading to the formation of valuable products with high enantiomeric purity. The development of ligands derived from this compound for such transformations is an area of interest, aiming to control the regioselectivity and stereoselectivity of the ring-opening process.
Specific examples and detailed research findings on the use of this compound derivatives in catalytic enantioselective reactions of aziridines are not yet prevalent in the literature.
Enantioselective Phenyl Transfer Reactions
The enantioselective addition of a phenyl group to aldehydes and other electrophiles is a significant method for constructing chiral benzylic alcohols and other phenyl-containing stereocenters. This transformation is often catalyzed by metal complexes of chiral ligands. The structural rigidity and defined stereochemistry of this compound-based ligands could offer a powerful tool for achieving high levels of stereocontrol in these reactions. The design of such ligands would focus on creating a chiral pocket around the metal center that effectively differentiates between the two enantiotopic faces of the prochiral substrate.
Detailed studies and data tables illustrating the efficacy of this compound-based catalysts in enantioselective phenyl transfer reactions are areas for future investigation.
Henry Reaction and Other C-C Bond Forming Reactions
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable precursors to β-amino alcohols and α-hydroxy carboxylic acids. The development of catalytic and enantioselective versions of the Henry reaction is a major focus in organic synthesis. Chiral ligands derived from amino alcohols can coordinate to metal catalysts, such as copper(II), and facilitate the enantioselective addition of a nitroalkane to an aldehyde. The this compound scaffold holds potential for the creation of effective ligands for this and other C-C bond-forming reactions.
A study by a group of researchers detailed the use of a new chiral tetrahydrosalen ligand synthesized from cis-2,5-diaminobicyclo[2.2.2]octane, a structurally related diamine scaffold, in the asymmetric Henry reaction. The complex generated by this ligand with copper(I) effectively catalyzed the reaction, leading to the synthesis of β-adrenergic receptor blocking agents. researchgate.net This suggests that the related this compound framework could also be a promising basis for the development of catalysts for enantioselective C-C bond-forming reactions.
While analogous structures show promise, specific data on the application of this compound itself in the Henry reaction is limited.
Rational Design of Ligands Based on this compound Scaffolds
The rational design of chiral ligands is a key strategy for advancing asymmetric catalysis. This approach involves the systematic modification of a ligand scaffold to optimize its performance in a specific reaction. The this compound framework provides a robust and stereochemically defined platform for such design efforts. By altering the substituents on the amino and hydroxyl groups, researchers can fine-tune the steric and electronic properties of the resulting ligands. This allows for the creation of a library of ligands that can be screened for optimal activity and enantioselectivity in various metal-catalyzed reactions. For instance, introducing bulky groups can enhance facial discrimination of the substrate, while modifying the electronic nature of the ligand can influence the reactivity of the metal center. This systematic approach is crucial for developing highly effective and selective catalysts for challenging asymmetric transformations.
Mechanistic Biological Insights for Cis 2 Aminocycloheptanol Excluding Clinical Studies
Interaction with Enzyme Systems (e.g., Polyketide Synthases)
Currently, there is a lack of specific research in publicly available scientific literature detailing the direct interaction of cis-2-Aminocycloheptanol with enzyme systems such as Polyketide Synthases (PKS). While the fundamental mechanisms of PKS, including the roles of ketosynthase, acyltransferase, and acyl carrier protein domains, are well-documented, the specific modulatory or interactive effects of this compound on these complex enzymatic assembly lines have not been reported.
Modulation of Biochemical Pathways (e.g., SYK Tyrosine Kinase)
While direct modulation of Spleen Tyrosine Kinase (SYK) by this compound has not been documented, the compound serves as a key chemical building block in the synthesis of novel imidazolone (B8795221) derivatives that exhibit inhibitory activity against a range of protein kinases. google.com These kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and CDC-like kinases (CLKs), are crucial regulators of cellular processes such as alternative splicing and gene expression. google.com
Derivatives synthesized using this compound hydrochloride have been shown to be potent inhibitors of DYRK1A, CLK1, and CLK4. google.com The inhibition of these kinases has significant implications for various biochemical pathways. For instance, DYRK1A inhibition is linked to the proliferation of pancreatic β-cells, and the modulation of pathways involved in neurodegenerative conditions and certain viral replications. google.com Similarly, the inhibition of CLK family kinases can impact viral mRNA splicing and has been investigated as a therapeutic strategy in oncology and for certain genetic syndromes. google.com
| Target Kinase | Associated Pathway/Process | Reference |
| DYRK1A | Pancreatic β-cell proliferation, neurodevelopment | google.com |
| CLK1 | Alternative splicing, cell division cycle | google.com |
| CLK4 | Alternative splicing | google.com |
Role as a Chiral Ligand in Biochemical Assays
Information regarding the specific use of this compound as a chiral ligand in biochemical assays is not prevalent in the reviewed literature. While the molecule possesses chiral centers and functional groups (amino and hydroxyl) that could theoretically coordinate with metal ions in a stereospecific manner, its application in this capacity for biochemical assays has not been a focus of published research. The primary documented utility of this compound is as a chiral building block in synthetic chemistry, particularly for creating larger, biologically active molecules. google.com
Structural Basis for Molecular Recognition and Activity
The structural features of this compound are fundamental to the molecular recognition and activity of the kinase inhibitors it is used to synthesize. google.com The cis-configuration of the amino and hydroxyl groups on the seven-membered cycloheptane (B1346806) ring provides a specific three-dimensional geometry. This defined stereochemistry is critical in orienting the substituent correctly within the binding pocket of the target kinase.
Future Directions in Cis 2 Aminocycloheptanol Research
Development of Novel and Sustainable Synthetic Routes
The future of synthesizing cis-2-aminocycloheptanol and its analogs will likely be characterized by a strong emphasis on green and sustainable chemistry principles. Current synthetic strategies, while effective, may rely on harsh reagents, multi-step processes, and significant solvent waste. The development of more efficient and environmentally friendly routes is a critical area for future investigation.
One promising avenue is the application of biocatalysis. The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and transaminases, offers the potential for highly stereoselective syntheses of chiral amino alcohols under mild reaction conditions. frontiersin.orgucl.ac.ukacs.orgnih.gov These enzymatic approaches often utilize water as a solvent and can significantly reduce the environmental impact compared to traditional chemical methods. Future research could focus on identifying or engineering enzymes capable of acting on cycloheptane-based substrates to produce this compound with high enantiopurity.
Another key area for development is the use of electrocatalysis. Recent advancements have demonstrated the potential of electrocatalytic radical cross-couplings for the stereoselective synthesis of amino alcohols. nih.govchemrxiv.org This methodology offers a streamlined approach that can simplify complex synthetic pathways. The application of such techniques to the synthesis of cyclic amino alcohols like this compound could provide more direct and efficient access to this valuable compound.
Furthermore, the principles of atom economy and the use of renewable resources will continue to drive innovation. rsc.org The development of one-pot syntheses and catalytic methods that minimize waste are central to this effort. For instance, the use of zinc-zirconium bimetallic oxide catalysts has shown promise in the synthesis of amino alcohols from epoxides in a solvent-free manner. rsc.org
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. frontiersin.orgucl.ac.uk | Identification and engineering of enzymes for cycloheptane (B1346806) substrates. |
| Electrocatalysis | Modular and general approach, potential for simplified synthetic routes. nih.gov | Development of stereoselective electrocatalytic cyclization reactions. |
| Green Catalysis | Use of recyclable catalysts, solvent-free conditions, high atom economy. rsc.orgmdpi.com | Design of heterogeneous catalysts for the amination of cycloheptanols. |
Exploration of New Catalytic Applications and Ligand Architectures
Chiral 1,2-amino alcohols are well-established as privileged ligands in asymmetric catalysis. The unique seven-membered ring of this compound provides a distinct stereochemical and conformational environment that could lead to novel reactivity and selectivity when incorporated into a catalyst. Future research will likely focus on designing and synthesizing new chiral ligands derived from this scaffold and exploring their applications in a wide range of asymmetric transformations.
The development of novel ligand architectures could involve the derivatization of the amino and hydroxyl groups to create bidentate and tridentate ligands for metal-catalyzed reactions. rsc.orgresearchgate.netnih.gov For example, the synthesis of salen-type ligands from this compound could yield catalysts for asymmetric epoxidation, cyclopropanation, and other important reactions. The larger ring size compared to the well-studied cyclohexyl-based ligands may offer unique steric and electronic properties, potentially leading to improved or complementary selectivity. researchgate.net
The application of these new ligands in asymmetric catalysis is a vast and promising field. Areas of particular interest could include:
Asymmetric addition of organometallic reagents to aldehydes and ketones: This is a fundamental C-C bond-forming reaction where chiral amino alcohols have proven to be effective catalysts. nih.gov
Asymmetric transfer hydrogenation: Ruthenium- and iridium-catalyzed transfer hydrogenations of ketones and imines often employ chiral amino alcohol-based ligands. acs.org
Asymmetric C-H functionalization: The direct and stereoselective functionalization of C-H bonds is a rapidly developing area where novel chiral ligands are in high demand.
| Ligand Type | Potential Catalytic Application | Advantage of this compound Scaffold |
| Bidentate N,O-ligands | Asymmetric alkylation, arylation, and vinylation of carbonyls. | Unique bite angle and conformational flexibility of the seven-membered ring. |
| Salen-type ligands | Asymmetric epoxidation, cyclopropanation, and Diels-Alder reactions. | Potential for novel stereochemical control due to the cycloheptane backbone. researchgate.net |
| Phosphine-amino alcohol ligands | Asymmetric hydrogenation and other transition metal-catalyzed reactions. | Tunable electronic and steric properties for enhanced catalyst performance. |
Advanced Computational Modeling for Predictive Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, is set to play an increasingly important role in guiding the development of new catalysts and predicting their performance. acs.orgresearchgate.net For this compound, advanced computational modeling can provide valuable insights into its conformational preferences, the structure of its metal complexes, and the transition states of catalyzed reactions.
DFT calculations can be employed to:
Predict the most stable conformations of this compound and its derivatives.
Model the coordination of metal ions to ligands derived from this scaffold.
Calculate the energy barriers of competing reaction pathways to predict enantioselectivity. mdpi.comnih.gov
This information can help in the rational design of new ligands and catalysts, reducing the need for extensive empirical screening.
Furthermore, the application of machine learning and artificial intelligence is an exciting frontier. By training models on existing experimental data for a range of chiral catalysts, it may become possible to predict the stereoselectivity of new catalysts based on this compound with a high degree of accuracy. arxiv.orgacs.orgchemistryworld.com These predictive models can accelerate the discovery of highly effective catalysts for specific chemical transformations.
| Computational Method | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling of catalyst-substrate interactions and reaction mechanisms. acs.org | Rational design of ligands and prediction of stereochemical outcomes. |
| Molecular Dynamics (MD) Simulations | Probing the conformational dynamics of the cycloheptane ring in solution. | Understanding the influence of solvent and temperature on catalyst structure. |
| Machine Learning (ML) | Predicting enantioselectivity based on catalyst and substrate features. arxiv.orgacs.org | Accelerated discovery of optimal catalysts for specific reactions. |
Elucidation of Broader Biological System Interactions (Mechanistic Focus)
While the primary focus of this compound research has been in catalysis, its structural similarity to endogenous molecules and known pharmacophores suggests potential biological activity. Future research should aim to elucidate the interactions of this compound and its derivatives with biological systems at a mechanistic level.
A key area of investigation will be its potential as a scaffold for the design of new therapeutic agents. The amino alcohol motif is present in numerous drugs, and the unique seven-membered ring of this compound could lead to novel binding modes and selectivities for biological targets. Network pharmacology and systems biology approaches could be used to predict potential drug-target interactions and guide experimental studies. nih.govnih.gov
Mechanistic studies could involve:
Enzyme inhibition assays: To screen for activity against a panel of enzymes, such as kinases, proteases, or glycosidases.
Receptor binding studies: To determine if derivatives of this compound can interact with specific G-protein coupled receptors (GPCRs) or ion channels.
Structural biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing a detailed understanding of the molecular interactions.
Understanding these interactions at a molecular level will be crucial for any future development of this compound-based compounds for therapeutic applications.
| Research Area | Mechanistic Focus | Potential Therapeutic Area |
| Enzyme Inhibition | Investigating interactions with active sites of key enzymes. | Oncology, infectious diseases, metabolic disorders. |
| Receptor Modulation | Studying binding to and modulation of cell surface receptors. | Neuroscience, immunology, cardiovascular disease. nih.gov |
| Scaffold for Drug Discovery | Utilizing the cycloheptane ring as a template for designing new bioactive molecules. | Development of novel drugs with improved properties. |
Q & A
Basic Research Questions
Q. What are the predominant conformations of cis-2-Aminocycloheptanol in solution, and how do they influence its reactivity?
- Methodological Answer : The reactivity of cis-2-Aminocycloheptanol is governed by the axial or equatorial positioning of its functional groups. Conformational analysis reveals that in seven-membered rings, bulky substituents (like the amino group) adopt quasi-equatorial positions to minimize steric strain. During deamination, however, the amino group assumes an axial conformation to align antiparallel with a β-hydrogen, facilitating 1,2-elimination. This conformational preference is inferred from product analysis (e.g., cycloheptanone formation via hydride shift) . Researchers can validate conformational trends using computational modeling (e.g., DFT calculations) or dynamic NMR spectroscopy.
Q. What are the key reaction pathways involving cis-2-Aminocycloheptanol, and how do they compare to smaller cycloalkanol derivatives?
- Methodological Answer : Deamination is a primary reaction pathway, yielding cycloheptanone as the major product due to hydride shifts in the intermediate carbocation. This contrasts with cis-2-aminocyclohexanol, which undergoes ring contraction to cyclopentylmethanal. The divergence arises from conformational flexibility in seven-membered rings, where axial positioning of the amino group becomes more accessible. To study these pathways, researchers should employ isotopic labeling (e.g., deuterium at β-hydrogen positions) to track elimination mechanisms and quantify product ratios via GC-MS .
Advanced Research Questions
Q. How does the deamination of cis-2-Aminocycloheptanol challenge classical conformational theories established for six-membered rings?
- Methodological Answer : In six-membered rings, equatorial positioning of substituents is favored, but cis-2-Aminocycloheptanol demonstrates that seven-membered rings allow axial orientations under reaction conditions. This is evidenced by cycloheptanone dominance (indicative of axial amino group alignment). Researchers should reconcile this with computational studies (e.g., molecular mechanics simulations) to map energy barriers for axial-equatorial interconversion. Comparative analysis of kinetic vs. thermodynamic control in medium-sized rings is critical .
Q. What experimental strategies can resolve contradictions in product distributions between cis-2-Aminocycloheptanol and its cyclohexanol analog?
- Methodological Answer : Contradictions arise from differing ring strain and conformational dynamics. To address this:
- Conduct kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms.
- Use stereochemical probes (e.g., chiral auxiliaries) to track retention/inversion of configuration during deamination.
- Perform crossover experiments with mixed substrates to identify intermolecular vs. intramolecular pathways.
Data from these methods can validate whether ring size alters transition-state geometries or intermediates .
Q. How can researchers leverage cis-2-Aminocycloheptanol’s reactivity to synthesize functionalized medium-sized ketones or heterocycles?
- Methodological Answer : The propensity for hydride shifts during deamination offers a route to cycloheptanone derivatives. To expand utility:
- Introduce electron-withdrawing groups (EWGs) on the cycloheptanol backbone to stabilize carbocation intermediates.
- Explore tandem reactions (e.g., deamination followed by [4+3] cycloaddition) for complex heterocycle synthesis.
- Optimize reaction conditions (pH, solvent polarity) to favor alternative pathways like Wagner-Meerwein rearrangements.
Reaction monitoring via in-situ IR or HPLC-MS is recommended for mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
